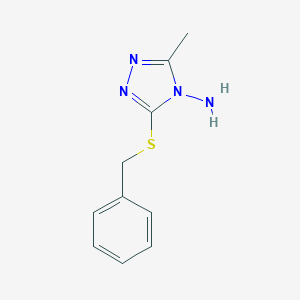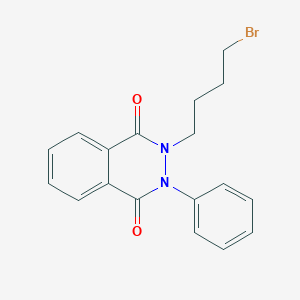![molecular formula C16H10ClN3O3 B386043 2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid](/img/structure/B386043.png)
2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoic acid moiety linked to a hydrazinyl group, which is further connected to a cyano and oxoethylidene group substituted with a 4-chlorophenyl ring. The unique structure of this compound allows it to participate in various chemical reactions and makes it a valuable subject of study in fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl)-1-cyano-2-oxoethylidene. This intermediate is then reacted with hydrazine hydrate to yield the hydrazinyl derivative. Finally, the benzoic acid moiety is introduced through a coupling reaction under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and oxoethylidene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted hydrazinyl benzoic acids.
Applications De Recherche Scientifique
2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The presence of the cyano and oxoethylidene groups allows the compound to form strong interactions with its targets, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(4-chlorophenyl)acetyl)benzoic acid
- 2-(2-(4-chlorophenyl)hydrazono)benzoic acid
- 2-(2-(4-chlorophenyl)amino)benzoic acid
Uniqueness
2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid is unique due to the presence of both cyano and oxoethylidene groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C16H10ClN3O3 |
|---|---|
Poids moléculaire |
327.72g/mol |
Nom IUPAC |
2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C16H10ClN3O3/c17-11-7-5-10(6-8-11)15(21)14(9-18)20-19-13-4-2-1-3-12(13)16(22)23/h1-8,19H,(H,22,23)/b20-14- |
Clé InChI |
KZDCYXBVASTXDA-ZHZULCJRSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)O)N/N=C(/C#N)\C(=O)C2=CC=C(C=C2)Cl |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NN=C(C#N)C(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NN=C(C#N)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


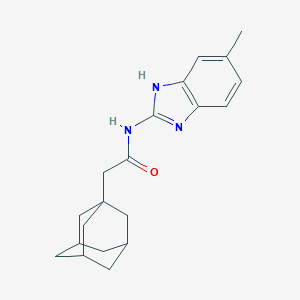
![{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B385968.png)
![1-[4-(Methylsulfonyl)phenyl]propan-1-one](/img/structure/B385969.png)
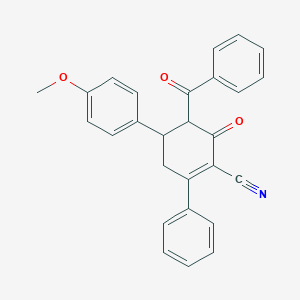
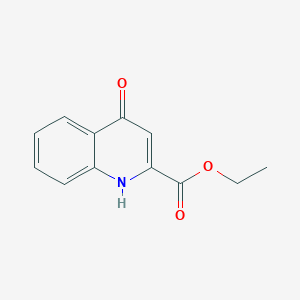
![Ethyl 5-amino-4-(4-chlorophenyl)-2-[(2-ethoxy-2-oxoethyl)thio]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B385977.png)
![2-(2-Furylmethylene)-10-methyl-2,10-dihydroimidazo[2,1-b]quinazoline-3,5-dione](/img/structure/B385978.png)
![(2E)-10-methyl-2-(thiophen-2-ylmethylidene)imidazo[2,1-b]quinazoline-3,5-dione](/img/structure/B385981.png)
![6-(4-Chlorophenyl)-3-phenylthieno[2,3-e][1,2,4]triazine](/img/structure/B385983.png)
![2-Furaldehyde phenanthro[9,10-e][1,2,4]triazin-3-ylhydrazone](/img/structure/B385985.png)
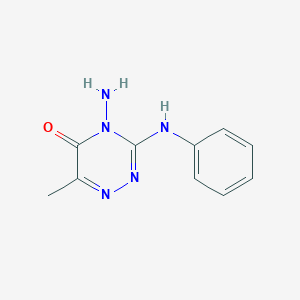
![Ethyl 5-amino-4-[4-(methyloxy)phenyl]-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B385988.png)
